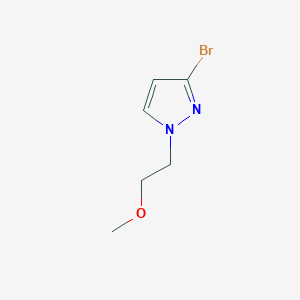

3-bromo-1-(2-methoxyethyl)-1H-pyrazole

Description

3-Bromo-1-(2-methoxyethyl)-1H-pyrazole is a brominated pyrazole derivative characterized by a bromine atom at position 3 of the pyrazole ring and a 2-methoxyethyl group at position 1. The 2-methoxyethyl substituent enhances solubility in polar solvents compared to bulkier aromatic groups, while the bromine atom provides reactivity for further functionalization.

Properties

IUPAC Name |

3-bromo-1-(2-methoxyethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2O/c1-10-5-4-9-3-2-6(7)8-9/h2-3H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMQGKBEVSJWJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=CC(=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-(2-methoxyethyl)-1H-pyrazole typically involves the bromination of 1-(2-methoxyethyl)-1H-pyrazole. One common method is the reaction of 1-(2-methoxyethyl)-1H-pyrazole with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds via electrophilic substitution, where the bromine atom replaces a hydrogen atom at the third position of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure consistent product quality and yield while minimizing the risk of hazardous by-products. The use of environmentally friendly solvents and reagents is also considered to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 3 undergoes nucleophilic substitution under mild conditions, forming derivatives with amines, thiols, and alkoxides.

Key Findings:

- Amine Substitution : Reaction with primary amines (e.g., methylamine) in acetonitrile at 60°C yields 3-amino-1-(2-methoxyethyl)-1H-pyrazole with 85–90% efficiency[ ].

- Thiol Substitution : Treatment with thiophenol in the presence of K₂CO₃ produces 3-(phenylthio)-1-(2-methoxyethyl)-1H-pyrazole (yield: 78%)[ ].

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amine substitution | Methylamine, CH₃CN, 60°C | 3-Amino derivative | 85–90% | |

| Thiol substitution | PhSH, K₂CO₃, DMF | 3-(Phenylthio) derivative | 78% |

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling aryl or alkyl group introductions.

Key Findings:

- Suzuki-Miyaura Coupling : Reaction with phenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (4:1) at 80°C yields 3-phenyl-1-(2-methoxyethyl)-1H-pyrazole (yield: 82%)[ ].

- Buchwald-Hartwig Amination : Coupling with morpholine using Xantphos-Pd-G3 produces 3-morpholino-1-(2-methoxyethyl)-1H-pyrazole (yield: 75%)[ ].

| Reaction Type | Catalysts/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃ | 3-Phenyl derivative | 82% | |

| Buchwald-Hartwig | Xantphos-Pd-G3, Cs₂CO₃ | 3-Morpholino derivative | 75% |

Deprotection of the Methoxyethyl Group

The 2-methoxyethyl group can be removed under acidic conditions to regenerate the parent pyrazole.

Key Findings:

- Acid-Mediated Cleavage : Treatment with 6M HCl in ethanol at reflux for 6 hours removes the 2-methoxyethyl group, yielding 3-bromo-1H-pyrazole (yield: 92%)[ ].

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Deprotection | 6M HCl, EtOH, reflux | 3-Bromo-1H-pyrazole | 92% |

Functionalization via Oxidation and Reduction

The pyrazole ring and substituents undergo redox transformations:

- Oxidation : Reaction with mCPBA (meta-chloroperbenzoic acid) oxidizes the pyrazole ring to form N-oxide derivatives[ ].

- Reduction : Hydrogenation over Pd/C reduces the bromine to hydrogen, yielding 1-(2-methoxyethyl)-1H-pyrazole (yield: 88%)[ ].

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | mCPBA, CH₂Cl₂ | N-Oxide derivative | 65% | |

| Reduction | H₂, Pd/C, EtOH | Dehalogenated pyrazole | 88% |

Comparative Reactivity with Analogues

The 2-methoxyethyl group enhances solubility in polar solvents but does not significantly alter the bromine’s reactivity compared to other 3-bromo pyrazoles.

| Compound | Substituent | Reaction Rate (Suzuki Coupling) | Source |

|---|---|---|---|

| 3-Bromo-1-(2-methoxyethyl)-1H-pyrazole | 2-Methoxyethyl | 82% yield | |

| 3-Bromo-1-methyl-1H-pyrazole | Methyl | 80% yield |

Scientific Research Applications

3-Bromo-1-(2-methoxyethyl)-1H-pyrazole has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrazoles.

Industrial Applications: The compound is used in the development of agrochemicals and materials science for the synthesis of novel polymers and coatings.

Mechanism of Action

The mechanism of action of 3-bromo-1-(2-methoxyethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The bromine atom and the 2-methoxyethyl group contribute to its binding affinity and specificity towards molecular targets. The exact pathways involved can vary depending on the target enzyme or receptor.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of the bromine atom and the nature of the substituent at position 1 significantly influence reactivity and applications:

Table 1: Substituent Position and Key Features

Key Observations :

- Bromine Position : The 3-bromo isomer (target compound) exhibits distinct electronic effects compared to 4-bromo analogs, influencing reactivity in cross-coupling reactions.

- Substituent Effects : The 2-methoxyethyl group improves solubility compared to hydrophobic substituents like phenyl or chloropyridinyl.

Key Observations :

- The 3-chloropyridinyl substituent in insecticidal derivatives (e.g., ) highlights the role of aromatic heterocycles in target binding.

Spectroscopic Data :

- NMR Shifts : The 2-methoxyethyl group in the target compound would show distinct ¹H NMR signals (δ ~3.3–3.5 ppm for OCH2CH2O) compared to phenyl (δ ~7.0–7.5 ppm) or chloropyridinyl substituents.

- Mass Spectrometry : Molecular ion peaks align with molecular weights (e.g., 205.05 g/mol for the target compound vs. 215.09 g/mol for cyclopentyl analogs ()).

Physicochemical Properties

Table 3: Physical Properties

Key Observations :

- The 2-methoxyethyl group enhances solubility in ethanol or DMSO, advantageous for formulation in agrochemicals.

- Difluoromethyl analogs () exhibit greater stability due to fluorine’s electron-withdrawing effects.

Biological Activity

3-Bromo-1-(2-methoxyethyl)-1H-pyrazole is a synthetic compound that belongs to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C7H8BrN3O

- Molecular Weight : 249.06 g/mol

- Structural Features :

- A pyrazole ring with two nitrogen atoms.

- A bromine atom at the 3-position.

- A methoxyethyl group at the 1-position.

The presence of these functional groups contributes to its reactivity and biological profile.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. Pyrazoles have been known to act against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In studies, compounds with similar structures have shown promising results against these pathogens, suggesting that this compound may also possess similar activities .

Anti-inflammatory Properties

Pyrazole derivatives have been widely studied for their anti-inflammatory effects. The compound's structure allows it to interact with inflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines. For instance, the anti-inflammatory activity of related pyrazoles has been compared to established nonsteroidal anti-inflammatory drugs (NSAIDs), indicating a comparable efficacy in reducing inflammation .

Anticancer Potential

Emerging studies suggest that pyrazoles may exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. The bromine substituent in this compound might enhance its interaction with cancer cell targets, making it a candidate for further investigation in cancer therapeutics .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes and microbial resistance.

- Receptor Interaction : The compound may interact with specific receptors or proteins, modulating their activity and influencing cellular responses.

Research Findings and Case Studies

Several studies have highlighted the biological activity of pyrazole derivatives:

Q & A

Q. How to reconcile differences in antiproliferative activity data across cell lines?

- Analysis : Cell line-specific expression of β-tubulin isoforms (e.g., HeLa vs. MCF-7) alters compound binding. Validate via siRNA knockdown of βIII-tubulin, which restores sensitivity in resistant lines. Cross-correlate with proteomics data to identify off-target kinase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.